Domatinostat tosylate

Description

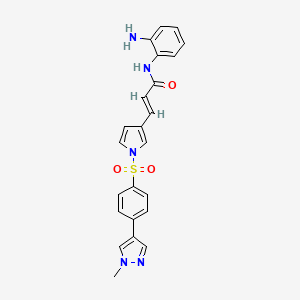

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXAZDVNICKFJ-ICSBZGNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186222-89-8 | |

| Record name | Domatinostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMATINOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4SC-202 (Domatinostat): A Technical Guide for Researchers

An in-depth analysis of the molecular structure, properties, and mechanism of action of the selective Class I HDAC and LSD1 inhibitor, 4SC-202.

Introduction

4SC-202, also known as Domatinostat, is an orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1][2][3] It functions as a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), key enzymes involved in epigenetic regulation.[1][4][5][6] This dual inhibitory activity positions 4SC-202 as a promising therapeutic agent with the potential to modulate gene expression, induce tumor cell apoptosis, and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and key experimental findings related to 4SC-202.

Molecular Structure and Physicochemical Properties

4SC-202 is a benzamide derivative with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| Common Name | 4SC-202, Domatinostat |

| IUPAC Name | (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide[4] |

| Chemical Formula | C₂₃H₂₁N₅O₃S[4] |

| Molecular Weight | 447.51 g/mol [2][4][7] |

| CAS Number | 910462-43-0[2][4] |

| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=C(C=C3)C=CC(=O)NC4=CC=CC=C4N |

Physicochemical Data

| Property | Value |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol[4] |

| Physical State | Solid |

Pharmacological Properties and Mechanism of Action

4SC-202 exerts its anti-neoplastic effects primarily through the inhibition of class I HDACs (HDAC1, HDAC2, and HDAC3) and LSD1.[1][4][5][6] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] LSD1, on the other hand, is a histone demethylase that removes methyl groups from histone H3. By inhibiting these enzymes, 4SC-202 leads to an accumulation of acetylated and methylated histones, resulting in chromatin remodeling and the reactivation of tumor suppressor genes.[2][3]

The inhibitory activity of 4SC-202 has been quantified in various studies, as summarized in the table below.

Inhibitory Activity

| Target | IC₅₀ |

| HDAC1 | 1.20 μM[4][5] |

| HDAC2 | 1.12 μM[4][5] |

| HDAC3 | 0.57 μM[4][5] |

| Mean (Human cancer cell lines) | 0.7 μM[4][5] |

Cellular Effects

| Effect | EC₅₀ | Cell Line |

| Histone H3 Hyperacetylation | 1.1 μM | HeLa[4][5] |

Signaling Pathways

The mechanism of action of 4SC-202 involves the modulation of several key signaling pathways implicated in cancer development and progression.

References

- 1. New mechanistic insights into 4SC-202’s epigenetic mode of action - 4SC AG [4sc.com]

- 2. Facebook [cancer.gov]

- 3. Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4SC-202 – a promising combination partner for cancer treatment - 4SC AG [4sc.com]

- 7. Domatinostat | C23H21N5O3S | CID 15985904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Domatinostat Tosylate: A Technical Guide for Glioblastoma Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor recurrence. Emerging evidence highlights the therapeutic potential of targeting epigenetic regulators in GSCs. Domatinostat tosylate (4SC-202), a selective inhibitor of class I histone deacetylases (HDACs), has demonstrated significant promise in preclinical studies by preferentially targeting GSCs over the differentiated tumor bulk. This technical guide provides an in-depth overview of Domatinostat's mechanism of action, key experimental data, and detailed protocols for its investigation in the context of GSC research.

Introduction to this compound

This compound is a potent, orally available small molecule inhibitor of class I HDAC enzymes 1, 2, and 3.[1] These enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[2] By inhibiting these HDACs, Domatinostat promotes a more open chromatin structure, leading to the re-expression of silenced genes and subsequent anti-tumor effects.[2] Notably, in the context of glioblastoma, Domatinostat exhibits a unique selectivity for GSCs, inducing apoptosis and impairing their self-renewal capacity, while showing minimal effects on differentiated glioma cells and normal cells.[3][4]

Mechanism of Action in Glioblastoma Stem Cells

Domatinostat's primary mechanism of action in GSCs involves the induction of apoptosis through a dual p53-dependent and -independent upregulation of the pro-apoptotic protein BAX.[1][5] This targeted induction of BAX expression appears to be a key determinant of its preferential cytotoxicity towards GSCs.[1]

Signaling Pathways

The signaling cascade initiated by Domatinostat in GSCs culminates in apoptotic cell death. Below are diagrams illustrating the key pathways.

While direct evidence for Domatinostat's effect on the STAT3 pathway in GSCs is still emerging, the broader class of HDAC inhibitors has been shown to modulate STAT3 signaling, which is constitutively active in many GBMs and contributes to their malignancy.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of Domatinostat on GSCs and their differentiated counterparts, as extracted and inferred from preclinical studies.

Table 1: In Vitro Efficacy of Domatinostat on Glioblastoma Cell Viability (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| U87Mg | Differentiated Glioblastoma | > 5.0 | [8] |

| NULU | Primary Glioblastoma | ~2.5 (at 72h) | [8] |

| ZAR | Primary Glioblastoma | ~1.0 (at 72h) | [8] |

| GS-Y01 | Glioblastoma Stem Cell | ~0.5 | [3] |

| dGS-Y01 | Differentiated GSC | > 1.0 | [3] |

| GS-Y03 | Glioblastoma Stem Cell | ~0.5 | [3] |

| dGS-Y03 | Differentiated GSC | > 1.0 | [3] |

| TGS01 | Glioblastoma Stem Cell | ~0.75 | [3] |

| dTGS01 | Differentiated GSC | > 1.0 | [3] |

Table 2: Induction of Apoptosis by Domatinostat in Glioblastoma Stem Cells

| Cell Line | Domatinostat Concentration (nM) | Duration (days) | Apoptotic Cells (% of control) | Reference |

| GS-Y01 | 500 | 3 | ~40% (sub-G1 population) | [3] |

| GS-Y03 | 500 | 3 | ~35% (sub-G1 population) | [3] |

| TGS01 | 500 | 3 | ~20% (sub-G1 population) | [3] |

| GS-Y01 | 500 | 1 | ~25% (dead cells) | [9] |

| GS-Y03 | 500 | 1 | ~20% (dead cells) | [9] |

| TGS01 | 500 | 1 | ~15% (dead cells) | [9] |

Table 3: Effect of Domatinostat on GSC Self-Renewal (Sphere Formation Assay)

| Cell Line | Domatinostat Pre-treatment (nM) | Sphere Formation Efficiency (% of control) | Reference |

| GS-Y01 | 250 | ~50% | [3] |

| GS-Y01 | 500 | ~20% | [3] |

| GS-Y03 | 250 | ~60% | [3] |

| GS-Y03 | 500 | ~30% | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-1 Assay)

References

- 1. HDAC Class I Inhibitor Domatinostat Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application of histone deacetylases inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HDAC7 inhibition resets STAT3 tumorigenic activity in human glioblastoma independently of EGFR and PTEN: new opportunities for selected targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Domatinostat Tosylate: A Technical Guide to its Role in Epigenetic Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat tosylate (also known as 4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs) with additional activity against lysine-specific demethylase 1 (LSD1).[1][2][3] This dual-targeting mechanism positions it as a compelling agent in the field of epigenetic modulation for oncology and other therapeutic areas. By altering the acetylation and methylation status of histones and other proteins, domatinostat can induce chromatin remodeling, leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4][5] This technical guide provides an in-depth overview of domatinostat's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes associated signaling pathways.

Mechanism of Action: Dual Epigenetic Modulation

Domatinostat's primary mechanism of action is the selective inhibition of class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2] These enzymes are crucial for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, domatinostat promotes histone hyperacetylation, which in turn relaxes chromatin and allows for the transcription of genes that can suppress tumor growth.[4]

In addition to its HDAC inhibitory activity, domatinostat also targets lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][6] The inhibition of LSD1 further contributes to a more open chromatin state and the activation of tumor-suppressing genes. This dual inhibitory profile suggests a synergistic potential for anti-cancer activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of Domatinostat

| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| HDAC1 | 1.20 | Cell-free assay | [1][2][3] |

| HDAC2 | 1.12 | Cell-free assay | [1][2][3] |

| HDAC3 | 0.57 | Cell-free assay | [1][2][3] |

| Histone H3 Hyperacetylation (EC50) | 1.1 | HeLa cells | [3] |

Table 2: Anti-proliferative Activity of Domatinostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Epithelial and Mesenchymal UC cell lines | Urothelial Carcinoma | 0.15 - 0.51 | [1] |

| Various Human Cancer Cell Lines (mean) | Various | 0.7 | [3] |

| CRL-2105 | - | 0.17 | [3] |

| MyLa | - | 0.19 | [3] |

| CRL-8294 | - | 0.26 | [3] |

Table 3: Clinical Pharmacokinetics and Efficacy of Domatinostat

| Parameter | Value | Clinical Trial Details | Reference |

| Recommended Phase II Dose (Monotherapy) | 400 mg Total Daily Dose (200 mg BID, 14 days on, 7 days off) | Phase I, advanced hematological malignancies | [7][8] |

| Recommended Phase II Dose (Combination with Avelumab) | 200 mg BD | Phase II, advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma | [9][10] |

| Objective Response Rate (ORR) in Oesophagogastric Adenocarcinoma (in combination with avelumab) | 22.2% | Phase II, EMERGE trial | [9][10] |

| Complete Response (CR) | 1 patient | Phase I, advanced hematological malignancies | [7] |

| Partial Response (PR) | 1 patient | Phase I, advanced hematological malignancies | [7] |

| Stable Disease (SD) | 18 patients | Phase I, advanced hematological malignancies | [7] |

Signaling Pathways and Cellular Effects

Domatinostat impacts several key signaling pathways and cellular processes, ultimately leading to anti-tumor effects.

Cell Cycle Arrest and Apoptosis

Domatinostat has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][5] The induction of apoptosis is mediated through the activation of the caspase pathway, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP.[6][11]

Figure 1: Domatinostat's induction of G2/M arrest and apoptosis.

Modulation of Cancer Stem Cells and Key Transcription Factors

Preclinical studies have demonstrated that domatinostat can preferentially target cancer stem cells (CSCs).[6][11][12] This effect may be mediated, in part, by the downregulation of the transcription factor FOXM1, which is known to play a critical role in pancreatic cancer and other malignancies.[12] By targeting the CSC population, domatinostat may help to overcome drug resistance and reduce tumor recurrence.[12]

Figure 2: Domatinostat's targeting of cancer stem cells via FOXM1.

Interaction with the AKT Signaling Pathway

Activation of the AKT signaling pathway has been identified as a potential resistance mechanism to domatinostat.[1] Inhibition of AKT, either through specific inhibitors or serum starvation, can potentiate the cytotoxic effects of domatinostat in cancer cells.[1]

Figure 3: Interaction of domatinostat with the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of domatinostat.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[13][14][15][16]

Objective: To determine the in vitro inhibitory activity of domatinostat against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease and Trichostatin A as a stop reagent)

-

This compound serial dilutions

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of domatinostat in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the domatinostat dilution (or vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition for each domatinostat concentration and determine the IC50 value.

Figure 4: Workflow for a fluorometric HDAC activity assay.

Western Blot for Histone Acetylation

This protocol is based on standard Western blotting procedures.[17][18][19]

Objective: To assess the effect of domatinostat on the acetylation status of histones in cultured cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to desired confluency and treat with various concentrations of domatinostat or vehicle for a specified time.

-

Harvest and lyse the cells in lysis buffer.

-

Quantify protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize the acetyl-histone signal to the total histone or loading control signal.

Cell Viability Assay (e.g., MTT or AlamarBlue)

This protocol is a standard method for assessing cell proliferation and cytotoxicity.[20][21]

Objective: To determine the anti-proliferative effect of domatinostat on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound serial dilutions

-

96-well clear microplates

-

MTT reagent or AlamarBlue reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader (absorbance for MTT, fluorescence for AlamarBlue)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of domatinostat or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Read the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising epigenetic modulator with a dual mechanism of action targeting both class I HDACs and LSD1. Its ability to induce cell cycle arrest, apoptosis, and preferentially target cancer stem cells underscores its potential as a therapeutic agent in oncology. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its synergistic effects with other anti-cancer agents and its role in modulating the tumor microenvironment will be crucial in fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny [mdpi.com]

- 7. Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase II trial of domatinostat (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II trial of domatinostat (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. epigentek.com [epigentek.com]

- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Domatinostat Tosylate Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat, a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), is a promising therapeutic agent in oncology.[1] Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a comprehensive overview of the solubility of domatinostat tosylate in dimethyl sulfoxide (DMSO) and other common solvents, a detailed protocol for solubility determination, and a diagram of its relevant signaling pathway.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 89 | 198.87 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |

| ≥ 51 | 82.30 | The "≥" symbol indicates that the saturation point was not reached at this concentration.[2] | |

| Water | Insoluble | - | [1] |

| Ethanol | Insoluble | - | [1] |

| Saline | Insoluble | - | Insoluble as a single agent. Used in combination with other solvents for in vivo formulations. |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 4.03 | This formulation results in a clear solution.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 | 4.03 | This formulation results in a clear solution suitable for in vivo studies.[2] |

Experimental Protocols: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] The following protocol provides a step-by-step guide for this procedure.

1. Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, water, ethanol, buffered solutions)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Pipettes and other standard laboratory equipment

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to be tested.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3] The incubation time should be long enough to ensure that the concentration of the dissolved compound in the solvent remains constant.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

3. Data Analysis:

-

The solubility is typically expressed in mg/mL or as a molar concentration (e.g., mM or µM).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Signaling Pathway: Mechanism of Action of Domatinostat

Caption: Domatinostat's dual inhibitory action.

Mechanism of Action

Domatinostat exerts its anti-tumor effects through the dual inhibition of class I histone deacetylases (HDACs 1, 2, and 3) and lysine-specific demethylase 1 (LSD1).[1]

-

HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting class I HDACs, domatinostat causes an accumulation of acetylated histones.[4] This results in a more open chromatin structure, leading to the transcription of tumor suppressor genes that can induce cell cycle arrest and apoptosis.[4]

-

LSD1 Inhibition: LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). The inhibition of LSD1 by domatinostat leads to changes in histone methylation patterns, which also contributes to altered gene expression. LSD1 has been shown to regulate key oncogenic pathways, including the PI3K/Akt/mTOR and Notch signaling pathways.[5][6] By inhibiting LSD1, domatinostat can modulate these pathways, further contributing to its anti-cancer activity.

The combined inhibition of these epigenetic modifiers results in a potent anti-proliferative effect in cancer cells, leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Facebook [cancer.gov]

- 5. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC Class I Inhibitor Domatinostat Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]

Domatinostat Tosylate: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat tosylate (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and also exhibits inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1] This dual mechanism of action leads to the accumulation of acetylated histones, inducing chromatin remodeling and the expression of tumor suppressor genes. Consequently, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of class I HDACs, which are often upregulated in tumor cells.[2] This inhibition leads to hyperacetylation of histone and non-histone proteins, resulting in:

-

Induction of Apoptosis: Domatinostat promotes programmed cell death by activating the caspase cascade and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[1]

-

Cell Cycle Arrest: It causes a dramatic G2/M phase arrest in the cell cycle, interfering with mitotic spindle formation.[1]

-

Modulation of Key Signaling Pathways: The compound has been shown to affect the AKT signaling pathway, where AKT activation can be a resistance factor.[1][3] It also modulates the FOXM1/Wnt signaling pathway, which is crucial for cancer stem cell maintenance.[4]

-

Increased Immunogenicity: Domatinostat can boost antigen presentation in viable cancer cells, suggesting a potential role in immunotherapy combinations.[5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against its primary targets and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDACs

| Target | IC50 (µM) |

| HDAC1 | 1.20[1][6] |

| HDAC2 | 1.12[1][6] |

| HDAC3 | 0.57[1][6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| Various Urothelial Carcinoma (UC) | Urothelial Carcinoma | 0.15 - 0.51[1][3] | Not Specified |

| Human Cancer Cell Lines (Mean) | Various | 0.7 | Not Specified |

| CRL-2105 | Not Specified | 0.17 | 72 h |

| MyLa | Not Specified | 0.19 | 72 h |

| CRL-8294 | Not Specified | 0.26 | 72 h |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 6.2 mg in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. When ready to use, thaw the stock solution and dilute it to the desired final concentration in cell culture medium. Note that solutions are unstable and should be prepared fresh.[7]

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is to analyze changes in protein expression levels following treatment with this compound.

-

Cell Lysis: After treating cells in 6-well plates with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against HDAC1, HDAC2, HDAC3, acetylated-Histone H3, cleaved Caspase-3, PARP, Bax, Bcl-2, p21, CDK1, and a loading control like β-actin or GAPDH.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. goldbio.com [goldbio.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. selleckchem.com [selleckchem.com]

Domatinostat Tosylate: In Vivo Dosing and Administration Protocols for Mouse Models

Application Notes for Researchers, Scientists, and Drug Development Professionals

Domatinostat tosylate, a potent and selective inhibitor of class I histone deacetylases (HDACs), has emerged as a promising therapeutic agent in various cancer models. Its mechanism of action involves the alteration of chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated its role in modulating the tumor microenvironment and interfering with microtubule formation. This document provides a comprehensive overview of the recommended dosages, administration routes, and detailed protocols for the use of this compound in in vivo mouse models, based on currently available preclinical data.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration details for this compound in various mouse cancer models.

Table 1: this compound Monotherapy Dosages in Mouse Xenograft Models

| Cancer Type | Mouse Model | Cell Line | Dosage | Administration Route | Vehicle | Treatment Schedule | Duration | Key Outcomes |

| Pancreatic Ductal Adenocarcinoma | Athymic Nude Mice | PANC-28, PANC-1 | 20 mg/kg | Oral Gavage (per os) | 2% Methocel solution | 5 days/week | 3 weeks | Sensitization to gemcitabine/nab-paclitaxel chemotherapy[1] |

| Colon Carcinoma | Syngeneic mouse model | CT26 | 40 mg/kg (20 mg/kg twice daily) or 60 mg/kg (once daily) | Oral Gavage (p.o.) | Not specified | Daily | 12-14 days | Increased intratumoral cytotoxic T cells |

| Colon Carcinoma | Xenograft model | RKO27 | 120 mg/kg | Oral Gavage (p.o.) | Not specified | Not specified | Not specified | Pronounced anti-tumor activity[2] |

| Non-Small Cell Lung Cancer | Xenograft model | A549 | 120 mg/kg | Oral Gavage (p.o.) | Not specified | Not specified | Not specified | Robust anti-tumor activity[2] |

| Colorectal Cancer | Nude mice | HT-29 | Not specified | Oral Gavage | Not specified | Not specified | Not specified | Inhibition of xenograft growth, enhanced effect with oxaliplatin[3][4] |

Table 2: this compound Vehicle Formulations for Oral Administration in Mice

| Vehicle Composition | Notes | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh daily. Dissolve domatinostat in DMSO first, then add PEG300, Tween-80, and finally saline. | Commercial supplier recommendation |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suitable for achieving higher concentrations. | [3][4] |

| 5% DMSO, 95% Corn Oil | An alternative formulation using an oil-based vehicle. | [2] |

| 2% Methocel solution | Used in pancreatic cancer studies. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a common vehicle for oral administration of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound based on the desired dosage (mg/kg), the average weight of the mice, and the number of animals to be treated. It is advisable to prepare a slight excess of the formulation.

-

Prepare the vehicle mixture. In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80. For example, to prepare 1 mL of the final formulation, you would use 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

-

Dissolve this compound. Add the calculated amount of this compound powder to the DMSO portion of the vehicle. Vortex thoroughly until the compound is completely dissolved.

-

Combine the components. Add the PEG300 and Tween-80 to the DMSO/domatinostat mixture. Vortex again to ensure homogeneity.

-

Add saline. Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume. For 1 mL of final formulation, you would add 450 µL of saline.

-

Inspect the solution. The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

-

Administer immediately. It is recommended to use the formulation on the same day it is prepared.[3]

Protocol 2: Administration of this compound by Oral Gavage

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or straight)

-

Syringes (1 mL)

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Animal Preparation: Weigh each mouse accurately to determine the precise volume of the drug formulation to be administered.

-

Dose Calculation: Calculate the volume of the formulation for each mouse based on its weight and the desired dosage. For example, for a 20 g mouse and a dosage of 20 mg/kg, with a formulation concentration of 2 mg/mL, you would administer 0.2 mL.

-

Restraint: Gently but firmly restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure the safety of both the animal and the researcher.

-

Gavage Needle Insertion: Attach the gavage needle to the syringe containing the calculated dose. Gently insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.

-

Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.

-

Withdrawal and Monitoring: Carefully withdraw the gavage needle. Monitor the mouse for a short period after administration to ensure there are no immediate adverse reactions, such as respiratory distress.

-

Record Keeping: Maintain detailed records of the date, time, dosage, and any observations for each animal.

Signaling Pathways and Experimental Workflows

Mechanism of Action: HDAC Inhibition and Downstream Effects

This compound is a selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, HDAC3) and also shows activity against Lysine-specific demethylase 1 (LSD1).[3][5] This dual inhibition leads to hyperacetylation of histones and other proteins, resulting in a more open chromatin structure. This, in turn, facilitates the transcription of genes that can suppress tumor growth. Key downstream effects include cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[2][3] Additionally, some studies suggest that domatinostat can directly interfere with microtubule polymerization, further contributing to its anti-cancer activity.[6] The activation of the ASK1-dependent mitochondrial apoptosis pathway has also been reported.[3]

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: Workflow for a typical in vivo efficacy study.

Safety and Toxicology

In preclinical mouse models, domatinostat has been reported to be well-tolerated at effective doses.[1] A phase I study in patients with advanced hematological malignancies also indicated a manageable safety profile.[7][8] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity, including:

-

Weight loss: A significant and sustained decrease in body weight can be an indicator of toxicity.

-

Changes in behavior: Lethargy, ruffled fur, and hunched posture can be signs of distress.

-

Gastrointestinal issues: Diarrhea or constipation may occur.

If any signs of severe toxicity are observed, dose reduction or cessation of treatment should be considered in consultation with the institutional animal care and use committee (IACUC).

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The information and protocols provided in this document are intended to serve as a guide for researchers designing and conducting in vivo studies in mouse models. Adherence to these guidelines, along with careful monitoring of animal welfare, will contribute to the generation of robust and reproducible data. As research progresses, it is anticipated that our understanding of the optimal dosing and administration of this compound will continue to evolve.

References

- 1. HDAC class I inhibitor domatinostat sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol: Preparing Domatinostat Tosylate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3[1][2][3]. It also demonstrates inhibitory activity against Lysine-specific demethylase 1 (LSD1)[1][2]. By inhibiting these enzymes, Domatinostat leads to the hyperacetylation of histones, which in turn modulates chromatin structure and gene expression. This activity can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells[1][4][5]. Its therapeutic potential is being investigated in various malignancies, including colorectal cancer, Merkel Cell Carcinoma, and melanoma[1][6][7].

Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

This compound is supplied as a solid, typically a light yellow to brown powder[1][7]. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₉N₅O₆S₂ | [1][7][8] |

| Molecular Weight | 619.71 g/mol | [1][2][8] |

| CAS Number | 1186222-89-8 | [1][2][8] |

| Appearance | Light yellow to brown solid | [1][7] |

Solubility and Recommended Solvents

The solubility of this compound is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for in vitro applications.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 51 mg/mL (equivalent to ~82.30 mM) | Use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture[1][7][9]. | [1][7] |

For in vivo studies, a multi-component solvent system is often required to ensure biocompatibility and solubility upon administration. A common formulation is provided in the protocol section.

Experimental Protocols

Before handling, review the Safety Data Sheet (SDS). This compound is toxic if swallowed, in contact with skin, or if inhaled[8].

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation[10].

-

Disposal: Dispose of waste according to local, state, and federal regulations.

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder (CAS: 1186222-89-8)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation:

-

To prepare 1 mL of a 10 mM stock solution, you will need 6.20 mg of this compound.

-

Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 619.71 g/mol = 0.006197 g = 6.20 mg

-

-

Weighing:

-

Carefully weigh out 6.20 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

-

Dissolution:

-

Add 1 mL of high-purity DMSO to the tube containing the powder.

-

Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

-

If precipitation or phase separation is observed, gentle warming or brief sonication can be used to aid dissolution[1].

-

-

Aliquoting and Storage:

For animal studies, a stock solution in a biocompatible vehicle is necessary. The following is a common multi-solvent system. It is recommended to prepare this formulation fresh on the day of use[1].

Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][11].

Procedure:

-

First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

For the final working solution, add the solvents sequentially.

-

Example for 1 mL working solution:

-

Start with 100 µL of the 25 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is clear.

-

Finally, add 450 µL of saline to reach the final volume of 1 mL and mix[1].

-

-

This formulation yields a clear solution with a solubility of at least 2.5 mg/mL[1][11].

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and its solutions.

| Form | Storage Temperature | Stability Period | Reference |

| Solid Powder | 4°C | Short-term | [1][7] |

| -20°C | Up to 3 years | [2] | |

| Stock Solution in DMSO | -20°C | Up to 1 month | [1][7][10] |

| -80°C | Up to 6 months | [1][7][10] |

Note: Some sources indicate that solutions are unstable and should be prepared fresh[2]. To ensure reliable results, it is best practice to use freshly prepared solutions or to limit storage to the recommended periods and avoid multiple freeze-thaw cycles[1][7].

Mechanism of Action and Workflow Diagrams

Domatinostat primarily functions by inhibiting Class I HDACs, which prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Domatinostat inhibits Class I HDACs, leading to histone hyperacetylation and anti-tumor effects.

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound产品说明书 [selleck.cn]

- 4. Domatinostat | C23H21N5O3S | CID 15985904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C30H29N5O6S2 | CID 44217246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. lifetechindia.com [lifetechindia.com]

Application Notes and Protocols: Domatinostat Tosylate in Combination with Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat tosylate (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potential as a promising agent in combination with immunotherapy for the treatment of various cancers.[3] Domatinostat modulates the tumor microenvironment (TIME) to enhance anti-tumor immune responses, thereby potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4][5] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments involving Domatinostat in combination with immunotherapy.

Mechanism of Action

Domatinostat's primary mechanism of action involves the selective inhibition of HDAC1, HDAC2, and HDAC3.[6][7][8] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This epigenetic modification alters the expression of various genes involved in immune recognition and response.[9][10]

The key immunomodulatory effects of Domatinostat include:

-

Enhanced Antigen Presentation: Domatinostat upregulates the expression of genes involved in the antigen processing and presentation machinery (APM), including Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[3][4] This increases the visibility of tumor cells to the immune system, particularly cytotoxic T lymphocytes (CTLs).[4]

-

Increased T-Cell Infiltration: By modulating the expression of chemokines, Domatinostat promotes the infiltration of immune cells, including CD8+ CTLs, into the tumor microenvironment.[4][5]

-

Modulation of Immune Checkpoints: Preclinical studies suggest that HDAC inhibitors can upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, provides a stronger rationale for combination therapy with PD-1/PD-L1 inhibitors to achieve a synergistic effect.[11]

-

Induction of a Pro-inflammatory TIME: Domatinostat can induce the expression of interferon-gamma (IFNγ) and IFNγ-related genes, fostering a more pro-inflammatory and less immunosuppressive tumor microenvironment.[3]

These effects collectively "prime" the tumor for a more robust response to immunotherapy, particularly immune checkpoint inhibitors that block the PD-1/PD-L1 axis.

Signaling Pathway

Caption: Domatinostat's mechanism of action in combination with immunotherapy.

Preclinical Data Summary

Preclinical studies have demonstrated the synergistic anti-tumor effects of Domatinostat in combination with immune checkpoint inhibitors in various syngeneic mouse models.

| Model | Treatment | Key Findings | Reference |

| CT26 (CTL-low) | Domatinostat + anti-PD-L1 | Significantly reduced tumor volume compared to single agents; prolonged event-free survival. | [4] |

| C38 (CTL-high) | Domatinostat + anti-PD-1 | Enhanced anti-tumor effects; increased number and effector function of T cells. | [4] |

| C38 (CTL-high) | Domatinostat + anti-PD-1 + anti-LAG3 | Superior anti-tumor responses compared to dual or single-agent therapies. | [4] |

| C38 (CTL-high) | Domatinostat + anti-4-1BB | Synergistic anti-tumor efficacy. | [4] |

| B16F10 Melanoma | LBH589 (pan-HDACi) + anti-PD-1 | Reduced tumor burden and improved overall survival. | [11] |

Clinical Data Summary

Several clinical trials are evaluating the safety and efficacy of Domatinostat in combination with immunotherapy in various cancer types.

| Trial Name (NCT) | Phase | Cancer Type | Combination Agent(s) | Key Findings/Status | Reference |

| SENSITIZE (NCT03278665) | Ib/II | Advanced Melanoma (PD-1 refractory) | Pembrolizumab | Well-tolerated; demonstrated elevated expression of APM and MHC genes, and IFNγ signatures in patient biopsies. | [4][12] |

| EMERGE (NCT03812796) | II | Advanced Gastrointestinal Cancer (MSS) | Avelumab | Recommended Phase 2 dose of Domatinostat is 200 mg twice daily; combination is safe. | [5][13][14][15][16] |

| MERKLIN 1 (NCT04874831) | II | Metastatic Merkel Cell Carcinoma (treatment-naïve) | Avelumab | Study withdrawn before enrollment. | [17] |

| MERKLIN 2 (NCT04393753) | II | Advanced Merkel Cell Carcinoma (progressing on anti-PD-(L)1) | Avelumab | Completed. | [17] |

| DONIMI (NCT04133948) | Ib/II | Stage III Melanoma | Nivolumab + Ipilimumab | Completed. | [17] |

Experimental Protocols

In Vivo Synergy Study in Syngeneic Mouse Models

This protocol is based on methodologies described for CT26 and C38 tumor models.[4]

Objective: To evaluate the anti-tumor efficacy of Domatinostat in combination with an immune checkpoint inhibitor.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

CT26 or C38 tumor cells

-

This compound

-

Anti-mouse PD-1, PD-L1, LAG3, or 4-1BB antibodies (e.g., from Bio X Cell)

-

Vehicle for Domatinostat (e.g., 0.5% Natrosol)

-

Phosphate Buffered Saline (PBS) for antibody dilution

-

Calipers for tumor measurement

-

Syringes and needles for tumor cell injection and drug administration

Workflow:

Caption: Workflow for an in vivo synergy study.

Procedure:

-

Tumor Cell Culture: Culture CT26 or C38 cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Domatinostat alone, Antibody alone, Domatinostat + Antibody).

-

Drug Preparation and Administration:

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

-

Monitor body weight and general health of the animals.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive morbidity.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-Meier survival curves to analyze event-free survival.

Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for TIL analysis, which can be adapted based on specific markers of interest.[4][18][19]

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

-

Freshly excised tumors

-

RPMI 1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (0.1 mg/mL)

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainers

-

Red Blood Cell Lysis Buffer

-

FACS buffer (PBS + 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, LAG3, Ki-67)

-

Viability dye (e.g., Zombie Aqua)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Mince the tumor tissue into small pieces.

-

Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

-

Neutralize the enzymatic digestion with RPMI containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Cell Preparation:

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with PBS and resuspend in FACS buffer.

-

Count the viable cells.

-

-

Staining:

-

Stain for viability using a viability dye according to the manufacturer's protocol.

-

Block Fc receptors with Fc block for 10-15 minutes on ice.

-

Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.

-

For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations.

-

RNA Sequencing (RNA-seq) of Tumor Tissue

This protocol outlines the general steps for performing RNA-seq on tumor biopsies to analyze gene expression changes.[20][21][22][23]

Objective: To identify changes in gene expression signatures within the tumor microenvironment induced by Domatinostat treatment.

Materials:

-

Fresh-frozen or FFPE tumor tissue

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Workflow:

Caption: Workflow for RNA sequencing of tumor tissue.

Procedure:

-

RNA Extraction: Extract total RNA from tumor tissue using a suitable kit, including an on-column DNase digestion step to remove genomic DNA contamination.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity Number (RIN) of >7 is generally recommended for library preparation.

-

Library Preparation:

-

Isolate mRNA from total RNA using poly-A selection.

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library using PCR.

-

-

Library Quality Control: Validate the size and concentration of the final libraries.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between treatment groups.

-

Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and immune signatures.

-

Conclusion

This compound, in combination with immunotherapy, represents a promising therapeutic strategy. Its ability to modulate the tumor microenvironment by enhancing antigen presentation and promoting immune cell infiltration provides a strong rationale for its use with immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to further investigate and harness the full potential of this combination therapy in the fight against cancer.

References

- 1. Facebook [cancer.gov]

- 2. Domatinostat | C23H21N5O3S | CID 15985904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domatinostat favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4SC’s domatinostat (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC Inhibition to Prime Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Positive safety review of 4SC’s Phase Ib/II SENSITIZE study of domatinostat (4SC-202) + pembrolizumab in melanoma - 4SC AG [4sc.com]

- 13. EMERGE Clinical Trial Phase 2A Domatinostat Dose Escalation - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 14. Phase II trial of domatinostat (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phase II trial of domatinostat (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. Study the Tumor Microenvironment With Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. youtube.com [youtube.com]

- 20. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 21. Using RNA Sequencing to Characterize the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. cqb.pku.edu.cn [cqb.pku.edu.cn]

Domatinostat Tosylate: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent, orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and it also shows activity against Lysine-specific demethylase 1 (LSD1).[1][2][3] By inhibiting these enzymes, Domatinostat alters chromatin structure and gene expression, leading to the transcription of tumor suppressor genes.[4] This activity ultimately results in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis in a variety of cancer cells.[4][5] These application notes provide a summary of the key findings related to Domatinostat's pro-apoptotic effects and detailed protocols for its investigation in a laboratory setting.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cancer Type | Cell Line(s) | IC50 (µM) | Key Findings |

| Urothelial Carcinoma | Epithelial and mesenchymal UC cell lines | 0.15 - 0.51 | Significantly reduces proliferation and induces caspase activity.[1][6] |

| Colorectal Cancer | HT-29, HCT-116, HCT-15, DLD1 | Mean IC50 of 0.7 (broad panel) | Induces apoptosis and G2/M cell cycle arrest.[3] |

| Hepatocellular Carcinoma | HepG2, HepB3, SMMC-7721 | Not specified | Induces potent cytotoxic and proliferation-inhibitory activities.[1][6] |

| Glioma Stem Cells | GS-Y01, GS-Y03, TGS01 | Not specified (effective at 500 nM) | Preferentially induces apoptosis in GSCs over differentiated counterparts.[7] |

| Pancreatic Cancer | PANC1, PANC28, ASPC1 | Effective at 0.5 - 1.0 | Reduces spheroid size, amount, and viability.[8] |

| HeLa Cells | HeLa | EC50 of 1.1 (for histone hyperacetylation) | Induces hyperacetylation of histone H3.[3] |

Signaling Pathways

This compound induces apoptosis through a multi-faceted approach, primarily by activating the intrinsic apoptotic pathway.

Domatinostat-Induced Apoptosis Signaling Pathway

Caption: Domatinostat's mechanism of inducing apoptosis.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.

Caption: A standard workflow for assessing Domatinostat's efficacy.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the cell viability assay.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with serum-containing medium.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[4]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins to elucidate the molecular mechanism of this compound.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-BAX, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-